N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a highly complex polycyclic aromatic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-hexaene) with multiple substituents. Key structural elements include:
- Aromatic systems: A fused bicyclic aromatic ring system conjugated with a 2-fluorophenyl group, contributing to π-electron delocalization and stability .
- Functional groups: A hydroxymethyl (-CH2OH) group at position 11, a sulfanyl (-S-) linker at position 7, and an acetamide moiety bonded to a 2,6-dimethylphenyl group.
The compound’s design suggests applications in pharmaceuticals, particularly as a kinase inhibitor or antimicrobial agent, given the prevalence of tricyclic aromatic systems in such therapeutics .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-15-7-6-8-16(2)24(15)31-23(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-9-4-5-10-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYZOCTQCDWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” likely involves multiple steps, including the formation of the triazatricyclo structure and the introduction of the sulfanyl and acetamide groups. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reactions, using continuous flow reactors, and implementing purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a diverse range of functional groups that contribute to its biological activity.
Structural Characteristics
The compound features a triazatricyclo structure, which is significant for its interaction with biological targets. The presence of a fluorophenyl group may enhance lipophilicity and bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structure which may interact with specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug .
Drug Development
The compound's complex structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Case Study: Structure-Activity Relationship (SAR) Analysis
A SAR analysis of related compounds revealed that modifications at the sulfur atom and the acetamide group significantly affect biological activity. This insight can guide future drug design efforts .
Biochemical Research
The compound may serve as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition or receptor binding.
Case Study: Enzyme Inhibition Studies
Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes or obesity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits metabolic enzymes | |
| Receptor Binding | Modulates receptor activity |
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of “N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the acetamide class of aromatic derivatives. Below is a comparative analysis with structurally analogous compounds (referenced from and general principles of aromatic chemistry ):
Table 1: Structural and Functional Comparison
Key Findings
Aromaticity and Stability : The target compound’s tricyclic core provides greater rigidity and aromatic stability compared to the linear hexane backbones of e–g. This rigidity may enhance binding to planar enzymatic pockets (e.g., kinases) .
Solubility: The hydroxymethyl group (-CH2OH) in the target compound likely improves aqueous solubility relative to analogs with purely lipophilic substituents (e.g., 2,6-dimethylphenoxy in e–h).
Electrophilic Reactivity : The sulfanyl (-S-) linker in the target compound may confer susceptibility to oxidative metabolism, unlike the more stable ether (-O-) linkers in e–h .
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analysis suggests:
- Advantages : Superior aromatic stability and selectivity due to the tricyclic system.
- Challenges: Potential metabolic instability from the sulfanyl group and moderate solubility despite the hydroxymethyl substituent.
- Comparative Gaps : compounds lack fluorinated aromatic rings, which are critical in modern drug design for tuning electronic properties and bioavailability .
Further studies should prioritize in vitro assays comparing binding affinity, metabolic half-life, and solubility across these analogs.
Biological Activity
The compound N-(2,6-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula can be represented as:
Key Features:
- Dimethylphenyl group : Enhances lipophilicity and may influence receptor binding.
- Triazatricyclo structure : Implicated in diverse biological interactions.
- Sulfanyl acetamide moiety : Known for various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds that share the triazatricyclo framework have shown promising results against various cancer cell lines.
Case Study: Topoisomerase Inhibition
A study evaluated new compounds for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication. The results indicated that certain derivatives exhibited potent inhibitory activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds also induced reactive oxygen species (ROS) levels in cancer cells and demonstrated apoptotic effects during cell cycle analysis, particularly at the G1 phase .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of related compounds. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones were found to increase GABA levels significantly and inhibit GABA transaminase activity both in vitro and ex vivo. This suggests a mechanism that could be relevant for the compound under consideration .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups like the sulfanyl and hydroxymethyl moieties appears to enhance biological efficacy while minimizing toxicity.
| Functional Group | Effect on Activity |
|---|---|
| Dimethylphenyl | Increases lipophilicity |
| Sulfanyl | Enhances interaction with targets |
| Hydroxymethyl | Potentially increases solubility |
Synthesis and Evaluation
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Biological evaluations typically involve both in vitro assays against various cancer cell lines and in vivo studies to assess efficacy and safety profiles.
Toxicity Studies
Preliminary toxicity assessments are crucial to ensure that promising compounds do not present undue risks. Compounds with similar structures have been shown to exhibit low toxicity profiles in normal cell lines while maintaining efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
